molecular formula C17H21N3S B5764541 N-(4-anilinophenyl)-N'-(tert-butyl)thiourea

N-(4-anilinophenyl)-N'-(tert-butyl)thiourea

Cat. No. B5764541
M. Wt: 299.4 g/mol
InChI Key: YSSIOQJALGFKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-N'-(tert-butyl)thiourea, commonly known as TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TU belongs to the class of thiourea compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

TU has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an antitumor agent. Studies have shown that TU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
TU has also been studied for its potential as an antiviral agent. Studies have shown that TU can inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. TU has also been shown to enhance the activity of certain antiviral drugs, such as acyclovir.

Mechanism of Action

The exact mechanism of action of TU is not fully understood. However, studies have suggested that TU may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinase and topoisomerase. TU may also interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TU has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, TU has been shown to possess antioxidant and anti-inflammatory activities. TU has also been shown to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of TU is its low toxicity. Studies have shown that TU is relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, TU has also been shown to have limited solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on TU. One area of research is the development of more efficient synthesis methods for TU, which may increase its availability for scientific research. Another area of research is the identification of the exact mechanism of action of TU, which may lead to the development of more effective cancer therapies. Finally, studies investigating the potential use of TU in combination with other drugs or therapies may lead to the development of more effective treatment strategies for cancer and viral infections.

Synthesis Methods

TU can be synthesized by reacting aniline with tert-butyl isothiocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of TU as a white crystalline solid.

properties

IUPAC Name

1-(4-anilinophenyl)-3-tert-butylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-17(2,3)20-16(21)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSIOQJALGFKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.